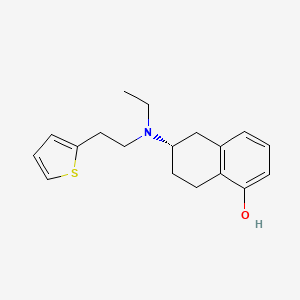

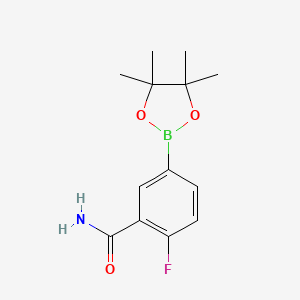

![molecular formula C10H19NO B3321724 3-Oxaspiro[5.5]undecan-9-amine CAS No. 1376752-63-4](/img/structure/B3321724.png)

3-Oxaspiro[5.5]undecan-9-amine

Overview

Description

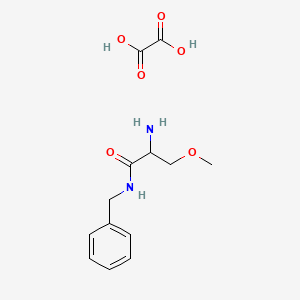

3-Oxaspiro[5.5]undecan-9-amine is a chemical compound with the molecular formula C10H19NO . It is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19NO.ClH/c11-9-1-3-10(4-2-9)5-7-12-8-6-10;/h9H,1-8,11H2;1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 205.73 .Scientific Research Applications

Solid-Phase Synthesis of Piperazines and Diazaspirocycles

One significant application of compounds related to 3-Oxaspiro[5.5]undecan-9-amine is in the microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles, including 3,9-diazaspiro[5.5]undecanes. This process leverages resin-bound bismesylates for the direct annulation of primary amines, employing α-methyl benzyl carbamate resin linker for cleavage under mildly acidic conditions without contaminating by-products (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).

CCR8 Antagonists for Treating Respiratory Diseases

Another research focus involves the development of 3,9-diazaspiro[5.5]undecane derivatives as CCR8 antagonists. These compounds are explored for their potential in treating chemokine-mediated diseases, particularly respiratory conditions such as asthma, chronic obstructive pulmonary disease, and rhinitis, showcasing the therapeutic applications of these spiro compounds (Norman, 2007).

Novel Spiro Scaffolds for Drug Discovery

In drug discovery, novel spiro scaffolds inspired by bioactive natural products have been synthesized, including 1,9-diazaspiro[5.5]undecane and 3,7-diazaspiro[5.6]dodecane ring systems. These scaffolds are designed for easy conversion to lead generation libraries, demonstrating the adaptability and utility of spiro compounds in medicinal chemistry and drug development (Jenkins et al., 2009).

Discovery of Potent CCR5 Antagonists

Research into 3,9-diazaspiro[5.5]undecane and undeca-2-one derivatives has led to the discovery of potent CCR5 antagonists with promising antiviral activities. These findings highlight the potential of diazaspiro[5.5]undecane compounds in developing treatments for viral infections, with one compound exhibiting an attractive combination of antiviral potency, selectivity, and pharmacokinetic profile (Yang et al., 2009).

Soluble Epoxide Hydrolase Inhibitors

Spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffolds have been explored for designing inhibitors of soluble epoxide hydrolase (sEH), identifying racemic lead compounds with significant solubility, low lipophilicity, and excellent oral bioavailability. These inhibitors show potential therapeutic applications in cardiovascular disease, inflammation, and pain (Lukin et al., 2018).

Safety and Hazards

Properties

IUPAC Name |

3-oxaspiro[5.5]undecan-9-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c11-9-1-3-10(4-2-9)5-7-12-8-6-10/h9H,1-8,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGKOWZTKSYOLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1N)CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6aR,9R)-N,N-diethyl-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B3321641.png)

![Hexahydro-1H-thieno[3,4-C]pyrrole](/img/structure/B3321661.png)

![{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine](/img/structure/B3321668.png)